Erucifoline (Z)
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H23NO6 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
(9Z,12R,18R)-9-ethylidene-7-(hydroxymethyl)-5-methyl-3,6,11-trioxa-15-azatetracyclo[10.5.1.05,7.015,18]octadec-1(17)-ene-4,10-dione |
InChI |
InChI=1S/C18H23NO6/c1-3-11-8-18(10-20)17(2,25-18)16(22)23-9-12-4-6-19-7-5-13(14(12)19)24-15(11)21/h3-4,13-14,20H,5-10H2,1-2H3/b11-3-/t13-,14-,17?,18?/m1/s1 |
InChI Key |
NOQVBHHOUTTZGE-LVFMHWQRSA-N |
Isomeric SMILES |
C/C=C\1/CC2(C(O2)(C(=O)OCC3=CCN4[C@H]3[C@@H](CC4)OC1=O)C)CO |
Canonical SMILES |
CC=C1CC2(C(O2)(C(=O)OCC3=CCN4C3C(CC4)OC1=O)C)CO |
Synonyms |
erucifoline |
Origin of Product |
United States |
Natural Occurrence and Biosynthesis of Erucifoline Z
Botanical Sources and Chemotypes of Erucifoline (B1236471) (Z)
Erucifoline (Z) is not ubiquitously distributed; its presence is characteristic of specific plant species, primarily within the genus Senecio (family Asteraceae). Research has identified distinct chemical variations, or chemotypes, within a single plant species based on the dominant pyrrolizidine (B1209537) alkaloids they produce. ebi.ac.uk
Notably, Senecio jacobaea L. (now known as Jacobaea vulgaris Gaertn), commonly known as ragwort, exhibits at least two distinct chemotypes: one characterized by high concentrations of jacobine (B1672728) and another by erucifoline. ebi.ac.uk Similarly, erucifoline has been isolated from the aerial parts of Senecio aquaticus (aquatic ragwort). researchgate.netebi.ac.uk The existence of these chemotypes indicates that the variation in PA patterns within a species has a genetic basis. ebi.ac.uk While some plant populations may consist purely of either the jacobine or the erucifoline chemotype, others may contain a mix of chemotypes. ebi.ac.uk
| Plant Species | Family | Note |
|---|---|---|
| Senecio jacobaea L. (Jacobaea vulgaris Gaertn) | Asteraceae | Occurs in the "erucifoline chemotype". ebi.ac.uk |
| Senecio aquaticus Huds. | Asteraceae | Isolated from aerial parts of the plant. researchgate.netebi.ac.uk |
| Senecio erucifolius L. | Asteraceae | The presence of erucifoline is implied by the species name and related studies. ebi.ac.uk |
Elucidation of Erucifoline (Z) Biosynthetic Pathways and Precursors
The biosynthesis of pyrrolizidine alkaloids like erucifoline is a complex process that involves the formation of two key structural components: a necine base and a necic acid, which are then esterified. nih.gov Erucifoline is a macrocyclic diester alkaloid, meaning its necine base is esterified by a dicarboxylic necic acid to form a large ring structure. nih.gov
Necine Base Biosynthesis: The necine base, the bicyclic core of PAs, is derived from the polyamines putrescine and spermidine (B129725). pnas.orgwikipedia.org The first committed step in this pathway is the formation of homospermidine from putrescine and the aminobutyl moiety of spermidine. pnas.orgnih.gov This reaction is catalyzed by the enzyme homospermidine synthase (HSS). pnas.org Homospermidine is then oxidized and cyclizes to form the pyrrolizidine ring system. nih.govwikipedia.org For erucifoline, which is a (+)-retronecine-type PA, a series of enzymatic reactions including hydroxylation and desaturation leads to the formation of the retronecine (B1221780) base. nih.govresearchgate.net The stereochemical specificity observed in the necine bases of PAs suggests that the cyclization process is under strict enzymatic control, rather than being a spontaneous reaction. nih.govresearchgate.net
Necic Acid Biosynthesis: The necic acid portion of PAs exhibits significant structural diversity and is derived from common amino acids. nih.govgla.ac.uk The C10 dicarboxylic necic acid of erucifoline, known as erucifolic acid, is biosynthesized from the coupling of metabolites derived from the amino acid L-isoleucine. nih.govrsc.org Tracer experiments have shown that isoleucine is a key precursor for the branched-chain necic acids found in senecionine-type alkaloids, a category that includes erucifoline. nih.govgla.ac.uk
| Component | Primary Precursor(s) | Key Intermediate |
|---|---|---|
| Necine Base (Retronecine) | Putrescine, Spermidine (derived from Arginine) | Homospermidine. pnas.orgwikipedia.org |
| Necic Acid (Erucifolic acid) | L-Isoleucine | Metabolites derived from isoleucine. nih.govrsc.org |
Enzymatic and Genetic Determinants of Erucifoline (Z) Biogenesis
The biosynthesis of erucifoline is regulated at both the enzymatic and genetic levels. While many enzymes in the pathway are yet to be fully characterized, the first committed enzyme has been identified and studied extensively. nih.govresearchgate.net
Enzymatic Control: The key enzyme controlling the flow of precursors into the PA pathway is homospermidine synthase (HSS) . pnas.orgnih.govnih.gov HSS catalyzes the NAD+-dependent transfer of an aminobutyl group from spermidine to putrescine, forming homospermidine, the first pathway-specific intermediate. pnas.org This step is crucial as it represents the entry point for the biosynthesis of the necine base. nih.govoup.com In Senecio species, PA biosynthesis, and thus HSS activity, occurs exclusively in the roots. pnas.org The synthesized alkaloids are then transported via the phloem to other parts of the plant, such as the shoots and inflorescences, for storage. pnas.orgnih.gov
Genetic Determinants: There is substantial evidence for the genetic control of PA biosynthesis. nih.govresearchgate.net Studies on Senecio jacobaea have shown that a significant portion of the variation in total PA content is due to genotypic variation. nih.govresearchgate.net The heritability for individual PAs, which would include erucifoline in the relevant chemotype, is also significant. nih.gov
Molecular studies have revealed a fascinating evolutionary origin for the primary enzyme of this defensive pathway. The gene encoding HSS evolved from the gene for deoxyhypusine synthase (DHS) . pnas.orgnih.govresearchgate.netpnas.org DHS is a highly conserved enzyme found in all eukaryotes and is involved in a vital process of primary metabolism: the post-translational activation of translation initiation factor 5A (eIF5A). nih.govpnas.org It is believed that the HSS gene arose from a duplication of the DHS gene, after which the new gene was recruited for a role in secondary metabolism, specifically the production of pyrrolizidine alkaloids. oup.comresearchgate.net This recruitment of an essential gene from primary metabolism for a role in a specialized defense pathway is a significant finding in the study of plant metabolic evolution. nih.govpnas.org
Chemical Synthesis and Structural Modifications of Erucifoline Z
Structure-Activity Relationship (SAR) Studies of Erucifoline (B1236471) (Z) and Derivatives
Structure-Activity Relationship (SAR) studies aim to correlate structural features of a compound with its biological activity. For Erucifoline (Z), SAR studies would investigate how modifications to the pyrrolizine core, the macrocyclic lactone ring, the epoxide, or the hydroxylmethyl group influence its toxicity or other observed effects.
While specific detailed SAR studies focused solely on Erucifoline (Z) are not extensively detailed in the provided snippets, the context of pyrrolizidine (B1209537) alkaloids (PAs) provides relevant insights. The toxicity of PAs is generally linked to the presence of a 1,2-unsaturated necine base, which can be metabolized to reactive pyrrolic esters. researchgate.netresearchgate.net Erucifoline (Z) possesses this structural feature. nih.gov SAR studies on other PA derivatives have shown that modifications can significantly impact activity. For instance, studies on lycorine (B1675740) derivatives, another type of alkaloid, demonstrated that modifications at specific positions (e.g., C1 and C2) altered antiviral activity and cytotoxicity. nih.gov
The presence of different chemotypes in plants, such as those where Erucifoline is a major PA compared to those where jacobine (B1672728) is dominant, suggests that structural variations among PAs lead to differing biological profiles and potentially different interactions with herbivores. ebi.ac.uk The N-oxidation of PAs is generally considered a detoxification pathway, suggesting that the tertiary amine function is important for the activity of the parent alkaloid. nih.govresearchgate.net Erucifoline N-oxide is less toxic than Erucifoline. This highlights the significance of the nitrogen atom's oxidation state in the SAR of erucifoline. nih.gov
SAR studies often involve synthesizing a series of analogs with systematic structural changes and evaluating their biological activity. researchgate.netmdpi.comresearchgate.netmdpi.com This allows for the identification of key functional groups and structural motifs responsible for the observed activity.
Design and Synthesis of Erucifoline (Z) Probes and Conjugates for Mechanistic Investigations
Chemical probes and conjugates are valuable tools for elucidating the molecular mechanisms of action of bioactive compounds. nih.govmdpi.comunimi.it For Erucifoline (Z), probes could be designed to investigate its interaction with biological targets, its cellular uptake and distribution, or its metabolic fate.
Probes are typically designed by incorporating a tag (e.g., fluorescent tag, affinity tag, or clickable handle) into the structure of the parent compound while retaining its ability to interact with its biological target. nih.govmdpi.comunimi.it This requires careful consideration of where the tag is introduced to minimize disruption of the compound's activity. Synthesis of such probes would involve chemical routes to attach the desired tag to Erucifoline (Z) or a key intermediate in its synthesis. unimi.it
Conjugates, such as glutathione (B108866) (GSH) conjugates, are relevant for studying the metabolism and detoxification of PAs like Erucifoline (Z). researchgate.netscience.gov The formation of GSH conjugates is a known metabolic pathway for 1,2-unsaturated PAs, indicative of the formation of reactive intermediates. researchgate.net Synthesis of such conjugates or intermediates could involve reacting Erucifoline (Z) or its activated metabolites with GSH or GSH mimetics in vitro to characterize these detoxification products. Studies on the in vitro metabolism of PAs have involved the formation of GSH conjugates to understand metabolic degradation pathways. researchgate.net
The design and synthesis of Erucifoline (Z) probes and conjugates would facilitate detailed investigations into how this specific pyrrolizidine alkaloid interacts with biological systems at a molecular level, providing insights beyond those gained from studying the parent compound alone.
Molecular and Cellular Mechanisms of Erucifoline Z Action
Identification and Characterization of Erucifoline (B1236471) (Z) Molecular Targets
The toxicity of Erucifoline (Z) is mediated by its reactive metabolites, which are powerful alkylating agents. nih.gov Consequently, the primary molecular targets are not specific receptors in the traditional sense, but rather a range of biological macromolecules containing nucleophilic centers. The main targets for covalent binding by Erucifoline (Z) metabolites are cellular proteins and nucleic acids (DNA). nih.govresearchgate.net
The formation of covalent bonds, or adducts, with these essential biomolecules disrupts their normal function, leading to cellular dysfunction, genotoxicity, and cytotoxicity. researchgate.netmdpi.com The interaction is not highly selective; the reactive pyrrolic intermediates can bind to various nucleophilic sites on different proteins and DNA bases. nih.gov Therefore, the "targets" of Erucifoline (Z) are broadly defined as the cellular DNA and protein machinery that are susceptible to alkylation by its toxic metabolites.
Modulation of Intracellular Signaling Pathways by Erucifoline (Z)
Erucifoline (Z) has been demonstrated to induce cell death in in vitro models. In studies using human HepaRG cells (a model for liver cells), Erucifoline was shown to decrease cell viability and induce apoptosis, or programmed cell death. researchgate.net The pro-apoptotic effects of Erucifoline are consistent with those of other toxic pyrrolizidine (B1209537) alkaloids and are strongly related to the chemical structure of the compound. researchgate.net
The induction of apoptosis by PAs can proceed through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways. researchgate.net The intrinsic pathway is often initiated in response to cellular stress and DNA damage, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, which are enzymes that execute the process of apoptosis. researchgate.net
Table 1: Cytotoxic Effects of Erucifoline (Z) and Related Pyrrolizidine Alkaloids on HepaRG Cells Data represents the concentration required to reduce cell viability by 50% (IC50) after 24 hours of treatment.
| Compound | IC50 (µM) |
| Erucifoline | 23 |
| Jacobine (B1672728) | 15 |
| Senecionine | 27 |
| Retrorsine | 30 |
| Seneciphylline | 7 |
| Source: Adapted from in vitro cell viability studies. researchgate.net |
Studies on other chemical compounds have shown that the induction of apoptosis is often linked with perturbations in the cell cycle. For instance, various natural compounds can cause cell cycle arrest at the G2/M phase, preventing the cell from entering mitosis, which can be a prelude to apoptosis. nih.govresearchgate.netnih.govmdpi.com This arrest is often associated with changes in the levels of key regulatory proteins like cyclin B1 and CDK1. mdpi.com While the specific effects of Erucifoline (Z) on cell cycle progression require further detailed investigation, its demonstrated ability to induce apoptosis suggests that interference with the cell cycle is a likely component of its mechanism of action.
The cellular damage caused by toxic agents often elicits an inflammatory response. Alkaloids, as a broad class of compounds, have been shown to possess both pro-inflammatory and anti-inflammatory activities, often by modulating the production of inflammatory mediators like cytokines and inhibiting key signaling pathways such as the nuclear factor kappa B (NF-κB) pathway. nih.govresearchgate.netplos.org For example, some alkaloids can inhibit the production of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govplos.org While the specific effects of Erucifoline (Z) on inflammatory mediators have not been extensively characterized, the hepatotoxicity associated with pyrrolizidine alkaloids typically involves inflammatory processes as a consequence of widespread cell death and tissue damage.
A key mechanism of pyrrolizidine alkaloid toxicity is the induction of oxidative stress. researchgate.net This condition arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them with antioxidant defenses. nih.govnih.gov The metabolic activation of PAs can lead to the excessive production of ROS, which can damage lipids, proteins, and DNA. researchgate.netnih.gov
Studies on isoline, another retronecine-type PA, have shown it can decrease the total antioxidant capacity in the liver, lung, and brain of mice, while increasing lipid peroxidation in the liver and heart. researchgate.net This indicates that PAs can disrupt the cellular redox balance. Erucifoline (Z), being a structurally related PA that undergoes similar metabolic activation, is expected to interact with oxidative stress pathways by contributing to the generation of ROS and overwhelming cellular antioxidant systems, such as those involving glutathione (B108866) and antioxidant enzymes like glutathione peroxidase (GPx) and catalase (CAT). researchgate.net
Biotransformation and Metabolic Activation of Erucifoline (Z) in In Vitro and Animal Models
Erucifoline (Z) itself is relatively inert and requires metabolic activation to exert its toxicity. researchgate.net This biotransformation occurs primarily in the liver, mediated by cytochrome P450 (CYP450) enzymes. researchgate.netmdpi.com The process involves the oxidation of the necine base of the Erucifoline molecule to form highly reactive pyrrolic esters, or DHPAs. nih.gov These metabolites are strong electrophiles, capable of reacting with and alkylating cellular nucleophiles. nih.gov
The rate of this metabolic activation can vary between species. In vitro studies using liver microsomes have been conducted to compare the metabolic degradation rates of various PAs, including Erucifoline. These studies show that diester PAs like Erucifoline are metabolized, whereas monoesters often are not. researchgate.net The degradation rate can be influenced by factors such as the polarity of the PA molecule. researchgate.net A parallel metabolic pathway involves the formation of glutathione (GSH) conjugates, which is a detoxification mechanism that facilitates the excretion of the metabolites. researchgate.net
Table 2: In Vitro Metabolic Degradation of Erucifoline (Z) by Liver Microsomes Data represents the percentage of the initial compound remaining after 360 minutes of incubation.
| Species | % Erucifoline (Z) Remaining |
| Human | 43% |
| Rat | 33% |
| Source: Adapted from in vitro metabolism studies with liver microsomes. researchgate.netresearchgate.net |
DNA and Protein Adduct Formation by Erucifoline (Z) Metabolites
The reactive pyrrolic metabolites generated from the biotransformation of Erucifoline (Z) are the ultimate toxic species responsible for its genotoxic and cytotoxic effects. mdpi.com These electrophilic DHPAs readily form covalent bonds with nucleophilic sites on cellular macromolecules, resulting in the formation of DNA and protein adducts. nih.govmdpi.com
The formation of DHP-derived DNA adducts is considered the key pathway leading to the genotoxicity and carcinogenicity of PAs. nih.govmdpi.com These adducts can interfere with DNA replication and transcription, leading to mutations and chromosomal damage. Specific DHP-derived DNA adducts have been identified and are considered potential biomarkers for both exposure to and the tumorigenic risk of carcinogenic PAs. mdpi.com
Simultaneously, the reactive metabolites also bind to cellular proteins, forming pyrrole-protein adducts. mdpi.com This covalent modification can alter the structure and function of essential proteins and enzymes, contributing to cytotoxicity and the disruption of cellular homeostasis. researchgate.net Pyrrole-protein adducts have been detected in the serum following PA exposure and are being investigated as potential biomarkers to assess the extent of liver injury. mdpi.com
Pre Clinical Pharmacological and Biological Activities of Erucifoline Z
Cytotoxic and Anti-proliferative Activities of Erucifoline (B1236471) (Z) in Cell Culture Models
Research into the direct cytotoxic and anti-proliferative effects of erucifoline (Z) in cell culture models appears limited based on the available information. While pyrrolizidine (B1209537) alkaloids in general are known for their potential toxicity, including cytotoxic effects on hepatic cells upon metabolic activation sci-hub.seresearchgate.net, specific detailed findings on erucifoline (Z)'s activity in various cell lines were not prominently featured in the provided search results. Studies on antiproliferative activity often focus on other natural compounds or plant extracts plos.orgnih.govredalyc.org. The broader class of pyrrolizidine alkaloids is recognized for hepatotoxicity following metabolic activation by liver enzymes researchgate.netmdpi.com.
Anti-inflammatory Effects of Erucifoline (Z) in In Vitro and In Vivo Animal Models
Information specifically detailing the anti-inflammatory effects of erucifoline (Z) in in vitro or in vivo animal models was not extensively available in the provided search results. While some studies discuss the anti-inflammatory properties of other plant extracts and compounds, often involving mechanisms such as the reduction of nitric oxide production or the modulation of inflammatory cytokines like IL-10, TNF-α, IL-1β, and IL-6 researchgate.netnih.govscielo.brmdpi.com, direct evidence linking these effects specifically to erucifoline (Z) was not found.
Immunomodulatory Properties of Erucifoline (Z) in Animal Models
No specific information regarding the immunomodulatory properties of erucifoline (Z) in animal models was found within the scope of the provided search results.
Erucifoline (Z) as a Natural Insecticide or Herbivore Deterrent
Erucifoline (Z) is well-documented as a natural defense compound produced by Jacobaea species, playing a significant role as an insecticide and herbivore deterrent. nih.govebi.ac.ukmdpi.com Studies have shown that erucifoline (Z) is among the most effective pyrrolizidine alkaloids against generalist insect herbivores. ebi.ac.ukmdpi.comnih.gov Its toxicity has been evaluated against various insect species, including the beet armyworm (Spodoptera exigua) and the western flower thrips (Frankliniella occidentalis). ebi.ac.uknih.govresearchgate.net
Research indicates that the free base form of erucifoline (Z) is generally more toxic to insects than its N-oxide form. ebi.ac.uk For instance, in studies using Spodoptera exigua cell lines and injection bioassays, the free base showed higher toxicity. ebi.ac.uk Comparative studies with other pyrrolizidine alkaloids have demonstrated that erucifoline (Z) and jacobine (B1672728) are particularly effective against insect herbivores. ebi.ac.ukmdpi.com
The effectiveness of erucifoline (Z) and other pyrrolizidine alkaloids can also be influenced by interactions with other plant metabolites. Studies have shown that combinations of pyrrolizidine alkaloids can exhibit synergistic deterrent effects on certain insect species, such as Spodoptera exigua. researchgate.netlorarichards.com
Interactive Table 1: Comparative Toxicity of Pyrrolizidine Alkaloids to Spodoptera exigua (Based on Nuringtyas et al., 2014)
| Pyrrolizidine Alkaloid | Form | Relative Toxicity (vs. Senecionine) |
| Jacobine | Free Base | More toxic |
| Erucifoline | Free Base | More toxic |
| Senkirkine | Free Base | Less toxic than Jacobine/Erucifoline |
| Seneciphylline | Free Base | Less toxic than Jacobine/Erucifoline |
| Retrorsine | Free Base | Less toxic than Senkirkine/Seneciphylline |
| Senecionine | Free Base | Not toxic at tested concentrations |
| Jacobine | N-oxide | Less toxic than Free Base |
| Erucifoline | N-oxide | Less toxic than Free Base |
| Senkirkine | N-oxide | Less toxic than Free Base |
| Seneciphylline | N-oxide | Less toxic than Free Base |
| Retrorsine | N-oxide | Less toxic than Free Base |
| Senecionine | N-oxide | Showed some effect |
Note: This table is a representation of findings regarding the comparative toxicity of several PAs, including erucifoline, against Spodoptera exigua insect cell lines and in injection bioassays. The data reflects relative toxicity observed in a specific study and highlights the greater activity of the free base forms. ebi.ac.uk
Interactive Table 2: Effects of Pyrrolizidine Alkaloids on Frankliniella occidentalis Thrips Survival
| Pyrrolizidine Alkaloid | Form | Effect on Thrips Survival (vs. Control) |
| Jacobine | Free Base | Most active reduction in survival |
| Retrorsine | Free Base | Most active reduction in survival |
| Erucifoline | Free Base | Reduced survival |
| Seneciphylline | Free Base | Reduced survival |
| Senecionine | Free Base | No significant dose-dependent effect |
| Monocrotaline | Free Base | No significant dose-dependent effect |
| Senecionine | N-oxide | Weak reduction in survival |
| Jacobine | N-oxide | Reduced survival |
Note: This table summarizes findings on the effects of different PA free bases and N-oxides on the survival of second instar larvae of Frankliniella occidentalis. The data indicates that certain free base PAs, including erucifoline, were effective in reducing thrips survival. ebi.ac.uk
These findings underscore the ecological significance of erucifoline (Z) as a defense mechanism in plants against generalist insect herbivores.
Other Investigational Biological Activities of Erucifoline (Z) in Preclinical Systems
Beyond its established role as a herbivore deterrent, specific details on other investigational biological activities of erucifoline (Z) in preclinical systems were not extensively provided in the search results. While there is general interest in the potential therapeutic applications of pyrrolizidine alkaloids and other plant-derived compounds, such as in the context of diabetes or cancer due to enzyme inhibitory activities researchgate.netscience.gov, specific preclinical investigations into novel activities of erucifoline (Z) were not prominently featured. Research often focuses on the broader class of pyrrolizidine alkaloids and their known toxicological profiles.
Pharmacokinetic and Pharmacodynamic Characterization of Erucifoline Z in Pre Clinical Systems
Absorption, Distribution, Metabolism, and Excretion (ADME) of Erucifoline (B1236471) (Z) in Animal Models
The ADME processes of pyrrolizidine (B1209537) alkaloids in animal models have been studied to understand their systemic availability and elimination uni-konstanz.dehealthywithhoney.com. Absorption of PAs can occur via the gastrointestinal tract, skin, or lungs, depending on the route of exposure uni-konstanz.de. Once absorbed, PAs are distributed throughout the body, with potential accumulation in various tissues uni-konstanz.deresearchgate.net. Metabolism, primarily in the liver, plays a critical role in the bioactivation or detoxification of PAs historymedjournal.comuni-konstanz.de. Excretion of PAs and their metabolites typically occurs via urine or feces uni-konstanz.de.
While specific quantitative data for the absorption, distribution, metabolism, and excretion solely of Erucifoline (Z) in various animal models is limited in the provided search results, general principles for PAs apply. Studies on related pyrrolizidine alkaloids have investigated their distribution in tissues such as the heart, kidney, liver, and lung in rats after oral administration genoskin.com. Excretion of some PAs has been shown to occur mainly in the form of metabolites genoskin.com.
Physiologically Based Pharmacokinetic (PBPK) Modeling for Erucifoline (Z) in Pre-clinical Species
Physiologically based pharmacokinetic (PBPK) modeling is a valuable tool used in pre-clinical drug development to predict the ADME of a compound in various species by integrating compound-specific parameters with physiological information of the organism ebi.ac.ukresearchgate.netmdpi.comvietnamjournal.runih.govfrontiersin.org. PBPK models represent the body as interconnected compartments representing different organs and tissues mdpi.comvietnamjournal.ru. While PBPK modeling has been applied to various compounds and species in pre-clinical settings nih.govworldwide.comsciopen.comfrontiersin.orgnih.gov, the development and application of a specific PBPK model for Erucifoline (Z) in pre-clinical species were not detailed in the provided search results.
PBPK modeling can help predict drug concentrations in plasma and tissues and assess the impact of physiological differences between species mdpi.comvietnamjournal.rufrontiersin.org. This approach can potentially reduce the need for extensive animal testing by allowing for the extrapolation of pharmacokinetic behavior izs.it. However, accurate PBPK modeling requires sufficient data on the compound's physicochemical properties and its interaction with biological systems, which may not be comprehensively available for all PAs, including Erucifoline (Z) vietnamjournal.ru.
Tissue-Specific Distribution and Bioavailability of Erucifoline (Z) in Animal Models
Tissue distribution studies in animal models aim to determine the concentration of a compound in different organs and tissues over time researchgate.netnih.gov. This provides insights into potential sites of action or accumulation nih.gov. Bioavailability refers to the extent and rate at which an administered compound reaches the systemic circulation researchgate.netresearchgate.net.
Specific data on the tissue-specific distribution and bioavailability of Erucifoline (Z) in animal models is not prominently featured in the provided search results. However, studies on other pyrrolizidine alkaloids have indicated varying tissue distribution patterns genoskin.com. For example, some PAs have shown major distribution in organs like the heart, kidney, liver, and lung in rats after oral administration genoskin.com.
Bioavailability in animal models is a key pharmacokinetic parameter, often determined by comparing systemic exposure after extravascular administration (e.g., oral) to intravenous administration researchgate.net. While one search result mentions "Absolute bioavailability values of 8.2" in the context of Erucifoline, the species and specific context for this value are not provided izs.it. General studies on bioavailability in animal models highlight the variability across species and the challenges in extrapolating these values to humans researchgate.netevotec.com.
Metabolic Fate and Metabolite Profiling of Erucifoline (Z) in Pre-clinical Models
The metabolic fate of a compound involves its biotransformation within the body, primarily mediated by enzymes uni-konstanz.deeuropa.eu. Metabolite profiling aims to identify and characterize the various metabolites formed admescope.comnuvisan.comeuropa.eunih.govresearchgate.net. Understanding the metabolic fate and identifying metabolites are crucial for assessing potential efficacy and toxicity, as metabolites can be pharmacologically active or contribute to adverse effects.
Pyrrolizidine alkaloids undergo metabolism in pre-clinical models, and this process is critical to their biological activity and toxicity historymedjournal.com. The liver is a major site of PA metabolism, involving enzymes such as cytochrome P450 (CYP) historymedjournal.com. Metabolic activation of 1,2-unsaturated PAs can lead to the formation of reactive metabolites that are associated with hepatotoxicity historymedjournal.com. Studies on the metabolism of other PAs in rats have identified numerous metabolites resulting from both phase I and phase II metabolic processes genoskin.com.
Specific details regarding the metabolic fate and a comprehensive metabolite profile solely for Erucifoline (Z) in pre-clinical models were not extensively available in the provided search results. However, given that Erucifoline (Z) is a pyrrolizidine alkaloid, it is expected to undergo metabolic transformation in animal systems, similar to other compounds in this class. Metabolite identification studies often employ techniques like liquid chromatography-mass spectrometry (LC-MS) europa.euresearchgate.net. The formation of N-oxides is also a known metabolic pathway for some PAs researchgate.net.
Advanced Analytical and Computational Methodologies in Erucifoline Z Research
Advanced Chromatographic and Spectrometric Techniques for Erucifoline (B1236471) (Z) Analysis
Advanced chromatographic and spectrometric techniques are indispensable for the separation, identification, and quantification of Erucifoline (Z) in various matrices. Due to the structural diversity and often low concentrations of pyrrolizidine (B1209537) alkaloids (PAs) like Erucifoline (Z), highly sensitive and selective methods are required nih.govmdpi.commdpi.com.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are widely employed for the analysis of Erucifoline (Z) and its N-oxide form mdpi.commdpi.comnih.govbund.dewur.nlfrontiersin.orgnih.govresearchgate.net. These hyphenated techniques combine the separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry. LC-MS methods offer effective separation and detection without the need for derivatization, simplifying sample preparation mdpi.com. LC-MS/MS, in particular, provides high sensitivity and selectivity, enabling the simultaneous determination of multiple PAs and their N-oxides in complex samples such as plant material and food products bund.dewur.nlnih.gov. Studies have utilized LC-MS/MS for the quantitative determination of Erucifoline (Z) in matrices like plant extracts and milk bund.dewur.nlnih.gov. The technique allows for the identification of compounds based on their precursor ions and characteristic fragmentation patterns mdpi.comnih.govresearchgate.net.
Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique used in the analysis of pyrrolizidine alkaloids, including the tentative identification of Erucifoline (Z) in plant extracts nih.govebi.ac.uk. While LC-MS is often preferred for PA analysis due to the nature of these compounds, GC-MS remains relevant, particularly for the analysis of less polar derivatives or in specific applications mdpi.comnih.govnih.govnotulaebotanicae.ro.
Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for the structural identification and confirmation of Erucifoline (Z) and its related compounds, such as Erucifoline N-oxide mdpi.comresearchgate.netchemfaces.comd-nb.info. Both ¹H-NMR and ¹³C-NMR provide detailed information about the molecular structure, connectivity, and functional groups, which is essential for confirming the identity of isolated compounds and elucidating the structures of novel alkaloids researchgate.netd-nb.info.
Other chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) coupled with UV-spectrometry or other detectors, are also utilized for the analysis of PAs, though often with lower sensitivity compared to MS-based methods for trace analysis mdpi.comd-nb.infouva.esgsconlinepress.com. Solid-phase extraction (SPE) is frequently used as a sample preparation step before chromatographic analysis to clean up extracts and concentrate the target analytes, including Erucifoline (Z) bund.dewur.nl.
Computational Chemistry and In Silico Approaches in Erucifoline (Z) Studies
Computational chemistry and in silico approaches play a significant role in understanding the properties and potential biological activities of Erucifoline (Z). These methods utilize computer simulations and theoretical models to complement experimental studies, providing insights into molecular behavior, interactions, and structure-activity relationships ontosight.airesearchgate.netmtu.edu. Cheminformatics, sometimes considered synonymous with computational chemistry, involves the use of information science techniques to analyze chemical data and predict chemical properties mtu.edu.
Molecular Docking and Dynamics Simulations of Erucifoline (Z)-Target Interactions
Molecular docking and dynamics simulations are powerful in silico tools used to predict and analyze the interactions between small molecules like Erucifoline (Z) and biological targets, such as proteins or enzymes nih.govnih.govbiorxiv.org. Molecular docking predicts the preferred binding orientation (pose) of a ligand within a receptor's binding site and estimates the binding affinity nih.gov. Molecular dynamics simulations provide a dynamic view of the interaction, allowing researchers to observe the stability of the complex and conformational changes over time nih.gov.
Studies investigating the potential biological activities of plant compounds, including alkaloids, have employed molecular docking to assess their binding potential to various therapeutic targets frontiersin.orgnih.govnih.govbiorxiv.org. Erucifoline N-oxide, a related compound, has been included as a ligand in molecular docking studies exploring interactions with specific protein targets nih.govbiorxiv.org. These simulations can help hypothesize potential mechanisms of action and guide further experimental investigations.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Erucifoline (Z) Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling involves developing mathematical models that correlate the structural and physicochemical properties of a series of compounds with their biological activities gsconlinepress.commtu.edu. For Erucifoline (Z) and its analogs, QSAR modeling can be used to predict the activity of new or untested derivatives based on the activities of known compounds.
By analyzing the structural features that contribute to the observed activity of Erucifoline (Z) and other related pyrrolizidine alkaloids, QSAR models can help in the rational design of new analogs with potentially improved properties frontiersin.orgresearchgate.net. This approach reduces the need for synthesizing and testing a large number of compounds experimentally, accelerating the discovery process.
Cheminformatics and Data Science Applications in Erucifoline (Z) Research
Cheminformatics and data science techniques are increasingly applied in chemical and biological research, including the study of natural products like Erucifoline (Z) mtu.edudataversity.netdatacamp.comresearchgate.netutexas.edumit.eduskoltech.ru. Cheminformatics focuses on the organization, analysis, and use of chemical information mtu.edu. Data science encompasses a broader range of methods for extracting knowledge and insights from data, including statistical analysis, machine learning, and data visualization datacamp.comutexas.edu.
In Erucifoline (Z) research, cheminformatics tools can be used for managing and analyzing structural data, searching chemical databases, and predicting molecular properties mtu.edu. Data science applications can involve analyzing large datasets generated from high-throughput screening or -omics studies to identify patterns, correlations, and potential biological activities related to Erucifoline (Z) and its derivatives dataversity.netdatacamp.com. These approaches can help in identifying potential sources of Erucifoline (Z) contamination, understanding its metabolic fate, or predicting its environmental behavior based on existing data researchgate.net.
High-Throughput Screening (HTS) Approaches for Erucifoline (Z) Derivatives
High-Throughput Screening (HTS) is a methodology used to rapidly test large libraries of chemical compounds for a specific biological activity ontosight.airesearchoutreach.orgrecipharm.comfrontiersin.org. While specific HTS studies focused solely on Erucifoline (Z) derivatives were not extensively detailed in the search results, HTS is a standard approach in drug discovery and natural product research that could be applied to identify bioactive Erucifoline (Z) analogs.
Future Perspectives and Unanswered Questions in Erucifoline Z Research
Elucidating Novel Biological Activities and Therapeutic Potential in Pre-clinical Contexts
While Erucifoline (B1236471) (Z) is primarily recognized for its toxicity, particularly its hepatotoxic and genotoxic effects associated with the 1,2-unsaturated PA structure, the full spectrum of its biological activities in various pre-clinical contexts remains to be thoroughly explored mdpi.commdpi.comnih.govresearchgate.net. Future research could focus on identifying potential, albeit likely dose-dependent and context-specific, biological effects that extend beyond its known toxicity. This could involve high-throughput screening in various cell lines and in vitro models to identify any unexpected interactions or activities. Given its natural origin, investigations into potential ecological roles or interactions with other biological systems at sub-toxic levels could also reveal novel activities. However, any such investigations must be conducted with careful consideration of its inherent toxicity and within a strictly pre-clinical framework, prioritizing the understanding of mechanisms rather than immediate therapeutic application.
Addressing Gaps in Erucifoline (Z) Biosynthetic Pathway Understanding
The biosynthesis of pyrrolizidine (B1209537) alkaloids, including Erucifoline (Z), is a complex process in plants, and there are still significant gaps in the complete understanding of the enzymatic steps involved mdpi.com. Specifically, the enzymatic pathways leading to the formation of the 1,2-unsaturation in the necine base, a key structural feature contributing to the toxicity of PAs like Erucifoline (Z), are not fully elucidated mdpi.com. Future research should aim to identify and characterize the specific enzymes and genes responsible for each step in the biosynthesis of Erucifoline (Z). This could involve genetic studies, enzyme assays, and metabolomic profiling in producing plants. A comprehensive understanding of the biosynthetic pathway could potentially lead to strategies for modulating PA production in plants, which is relevant for minimizing contamination in food and feed. Research into the influence of environmental factors such as soil fertility, water availability, climate, and seasonal factors on PA synthesis is also ongoing and requires further investigation mdpi.com.
Development of Advanced In Vitro and In Vivo Models for Erucifoline (Z) Research
Current research on the biological effects of Erucifoline (Z) often relies on traditional in vitro and in vivo models. However, the development of more advanced and physiologically relevant models is crucial for a better understanding of its complex interactions within biological systems cusabio.com. Future perspectives include the utilization of complex in vitro models, such as organ-on-a-chip systems or 3D cell cultures, which can better recapitulate the human physiological environment and potentially provide more predictive data on toxicity and metabolism cusabio.comyoutube.com. Furthermore, the development of improved in vivo models that can accurately mimic human exposure and metabolic pathways is essential for evaluating systemic effects and long-term toxicity cusabio.com. Establishing robust in vitro-in vivo correlations (IVIVC) for Erucifoline (Z) would significantly enhance the predictability of pre-clinical findings nih.gov. This requires considering the physicochemical and biopharmaceutical properties of Erucifoline (Z) and the physiological environment nih.gov.
Strategic Directions for Erucifoline (Z) Derivatization and Lead Optimization
Given the inherent toxicity of Erucifoline (Z) due to its 1,2-unsaturated necine base, direct therapeutic application is highly unlikely. However, future research could explore strategic derivatization approaches to modify the chemical structure of Erucifoline (Z) or its related compounds nih.gov. The goal of such derivatization would be to potentially mitigate the toxic effects while exploring if any modified structures retain or develop novel, beneficial biological activities in a pre-clinical context. This involves medicinal chemistry efforts focused on understanding structure-activity relationships (SAR) and structure-toxicity relationships (STR). Lead optimization strategies, commonly used in drug discovery, could be applied to synthesized derivatives to evaluate their properties, including potential efficacy and reduced toxicity in relevant pre-clinical assays nih.gov. This is a long-term perspective that requires significant research into chemical synthesis and biological evaluation of novel compounds based on the Erucifoline (Z) scaffold.
Q & A
Q. What analytical methodologies are recommended for identifying and characterizing Erucifoline (Z)?
Erucifoline (Z) requires high-resolution mass spectrometry (HRMS) for precise identification. Liquid chromatography-electrospray ionization-ion trap Fourier transform (LC-ESI-ITFT) in positive ion mode with a collision energy of 85% and resolution of 15,000 is optimal for detecting its [M+H]+ ion (m/z 349.1525) and fragment patterns . Chromatographic separation using a Kinetex Evo C18 column (2.6 µm, 50×2.1 mm) with a methanol/water gradient (0.1% formic acid) ensures retention time reproducibility (1.053 min under specified conditions). Post-acquisition data processing, including LOESS recalibration and peak reanalysis for nitrogen/oxygen-rich fragments, enhances accuracy .
Q. How can researchers resolve discrepancies in reported molecular weights of Erucifoline (Z)?
Discrepancies in molecular weights (e.g., 349.1525 g/mol in HRMS vs. 350.205 Da in structural diagrams ) arise from isotopic variations, ionization modes, or computational models. Validate experimental values against high-precision instruments (e.g., LTQ Orbitrap XL) and cross-reference with IUPAC Standard InChIKey (XYLHTQLSMWVEML-LCLHOKOMSA-N) from NIST databases . Ensure purity via orthogonal methods (e.g., NMR or X-ray crystallography) to exclude co-eluting contaminants .
Q. What are the critical parameters for replicating Erucifoline (Z) synthesis or extraction protocols?
Focus on stereochemical fidelity, particularly the (Z)-configuration at the ethylidene group, which impacts bioactivity. Use chiral columns and solvent systems (e.g., 0.1% formic acid in methanol/water) to preserve structural integrity during isolation . For phytochemical studies, note that Senecio jacobaea chemotypes (e.g., "erucifoline type" vs. "jacobine type") influence alkaloid profiles, requiring species authentication via genetic or metabolomic markers .
Advanced Research Questions
Q. How do adsorption properties of Erucifoline (Z) on clay minerals inform environmental fate studies?
Adsorption behavior on montmorillonite vs. kaolinite reveals pH-dependent interactions. Montmorillonite’s higher cation exchange capacity increases Erucifoline retention (adsorption order: brucine > erucifoline > protopine), while kaolinite’s lower surface area results in weaker binding . Experimental designs should include batch adsorption assays at varying ionic strengths and clay mineral ratios, paired with molecular dynamics simulations to model hydrogen bonding and π-π interactions with aluminosilicate layers .
Q. What experimental strategies address contradictions in bioactivity data across Erucifoline (Z) studies?
Contradictions often stem from chemotype variability or N-oxide derivatives (e.g., Erucifoline N-oxide’s hepatoprotective effects ). Employ metabolomic profiling to standardize plant material and quantify alkaloid ratios . Use in vitro assays (e.g., CYP450 inhibition) with purified isomers to isolate stereospecific effects. Cross-validate findings with isotopic labeling (e.g., 13C-Erucifoline) to track metabolic pathways .
Q. How should researchers design studies to evaluate Erucifoline (Z)’s role in plant-insect interactions?
Controlled feeding experiments with Arctiid moth larvae on Senecio chemotypes can clarify sequestration and detoxification mechanisms. Monitor N-oxidation rates via LC-MS/MS and compare survival rates between chemotypes . Integrate transcriptomic data to identify detoxification enzymes (e.g., cytochrome P450s) upregulated in insect models .
Methodological Best Practices
What frameworks ensure rigorous formulation of research questions for Erucifoline (Z) studies?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to narrow scope. For example:
Q. How can researchers mitigate biases in phytochemical data interpretation?
Blind analytical workflows (e.g., randomized sample numbering) and independent spectral validation reduce confirmation bias. Report negative results (e.g., non-detection in certain chemotypes) to avoid publication bias . Use consensus scoring for fragmentation pattern assignments in HRMS .
Q. What steps validate the reproducibility of Erucifoline (Z) chromatographic data?
Document column lot numbers, solvent suppliers, and temperature controls to minimize variability. Share raw data (e.g., mzML files) and processing scripts via repositories like MassIVE . Cross-check retention times with internal standards (e.g., deuterated analogs) .
Data Management and Reporting
Q. How should researchers structure publications to meet journal requirements for Erucifoline (Z) studies?
Separate experimental details (e.g., synthesis, HRMS parameters) into supplementary materials, retaining only critical data (≤5 compounds) in the main text . Use hyperlinks for supplemental datasets (e.g., crystallographic CIF files) . Discuss results in context of prior work, emphasizing stereochemical implications of (Z)-configuration on reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
